1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Description

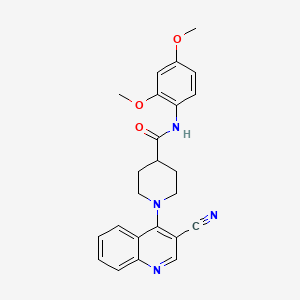

1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by three core structural elements:

- Quinoline moiety: A bicyclic aromatic system with a cyano (-CN) substituent at position 2.

- Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring connected to a carboxamide group.

- 2,4-Dimethoxyphenyl group: An aromatic ring with methoxy (-OCH₃) groups at positions 2 and 4, linked via the carboxamide nitrogen.

Properties

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-30-18-7-8-21(22(13-18)31-2)27-24(29)16-9-11-28(12-10-16)23-17(14-25)15-26-20-6-4-3-5-19(20)23/h3-8,13,15-16H,9-12H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZKCGRDVUKBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H24N4O3

- Molecular Weight : 428.47 g/mol

- CAS Number : 1206987-79-2

The compound features a quinoline core substituted with a cyano group and a piperidine ring, further functionalized with a dimethoxyphenyl group. These structural components are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For instance, quinoline derivatives have been shown to inhibit protein kinase B (PKB/Akt), which plays a critical role in regulating cell growth and survival .

- Receptor Binding : The piperidine component enhances binding affinity to certain receptors, influencing various cellular processes.

- DNA Interaction : Quinoline derivatives often exhibit the ability to intercalate into DNA, potentially leading to antitumor effects by disrupting normal DNA function .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Studies have demonstrated that derivatives of quinoline and piperidine possess significant antitumor properties. For example:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, showing efficacy in inducing apoptosis and causing cell cycle arrest.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may also exert anti-inflammatory effects, possibly through modulation of inflammatory cytokines or inhibition of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the quinoline class:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural homology with several piperidine-4-carboxamide derivatives, differing primarily in aromatic substituents and heterocyclic systems. Key analogs include:

Notes:

- The target compound’s molecular weight is inferred from analogs (e.g., 400.5 for the ethoxy variant + 28 g/mol for two methoxy groups).

- Substitution with benzyl (CAS 1207018-01-6) reduces polarity, likely affecting solubility and membrane permeability .

Preparation Methods

Cyclization of Substituted Anilines

The quinoline ring is constructed using a modified Gould-Jacobs cyclization. A substituted aniline derivative reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which undergoes thermal cyclization in the presence of a carbonyl source (e.g., ethyl acetoacetate) to yield the quinoline backbone.

Reaction Conditions :

-

Solvent: Toluene or DMF

-

Temperature: 100–110°C

-

Time: 4–6 hours

The 3-cyano group is introduced via a two-step process:

-

Chlorination : Treatment of 4-hydroxyquinoline-3-carboxylic acid derivatives with phosphorus oxychloride (POCl₃) yields 4-chloro-3-cyanoquinoline.

-

Cyanide Substitution : Displacement of the 4-chloro group using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents.

Preparation of the Piperidine-4-Carboxamide Moiety

Functionalization of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is converted to its corresponding carboxamide through activation as an acyl chloride or mixed carbonic anhydride. A representative protocol involves:

-

Activation : Reaction with thionyl chloride (SOCl₂) to form piperidine-4-carbonyl chloride.

-

Aminolysis : Treatment with 2,4-dimethoxyaniline in the presence of triethylamine (Et₃N) as a base.

Optimization Notes :

-

Solvent : Dichloromethane (DCM) or acetonitrile (CH₃CN)

-

Purity : ≥95% (confirmed by HPLC)

Coupling of Quinoline and Piperidine Intermediates

Nucleophilic Aromatic Substitution

The 4-chloro group on the quinoline scaffold is displaced by the piperidine-4-carboxamide nitrogen under basic conditions:

Procedure :

-

Combine 4-chloro-3-cyanoquinoline (1 equiv) and piperidine-4-carboxamide (1.2 equiv) in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃, 2 equiv) and heat at 80°C for 12–18 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Parameters :

-

Temperature : 80–90°C

-

Catalyst : None required, but tetrabutylammonium iodide (TBAI) improves kinetics

Final Amide Bond Formation

Carbodiimide-Mediated Coupling

The piperidine-4-carboxylic acid intermediate is coupled to 2,4-dimethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Protocol :

-

Dissolve piperidine-4-carboxylic acid (1 equiv) and HOBt (1.5 equiv) in dry CH₃CN.

-

Add EDCI (1.2 equiv) and stir at 0°C for 30 minutes.

-

Introduce 2,4-dimethoxyaniline (1.1 equiv) and react at room temperature for 12 hours.

-

Extract with ethyl acetate and wash with brine.

Analytical Data :

-

¹H NMR (CDCl₃): δ 8.72 (s, 1H, quinoline-H), 7.92–7.85 (m, 2H), 6.52–6.48 (m, 2H, Ar-H), 3.87 (s, 6H, OCH₃).

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for key steps:

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

IR : ν = 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O)

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at quinoline C-2 is minimized by using bulky bases (e.g., DIPEA).

-

Byproduct Formation : Excess 2,4-dimethoxyaniline (1.5 equiv) reduces residual carboxylic acid.

-

Scale-Up Limitations : Batch processing >100 g requires controlled exotherm management during SOCl₂ reactions .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound combines a quinoline core (with a cyano group at position 3) and a piperidine-4-carboxamide moiety substituted with a 2,4-dimethoxyphenyl group. The quinoline scaffold is known for intercalating with biomolecular targets, while the cyano group enhances electron-withdrawing effects, potentially improving binding affinity. The dimethoxyphenyl substituent may contribute to solubility and target selectivity via hydrophobic interactions .

Q. How can researchers optimize synthesis yield for this compound?

Microwave-assisted synthesis under solvent-free conditions is recommended for coupling the quinoline and piperidine fragments, as this method reduces reaction time and improves yields (e.g., up to 65% yield reported for analogous compounds) . Key steps include:

- Quinoline core formation : Skraup synthesis with aniline derivatives.

- Piperidine coupling : Use of carbodiimide-based reagents for amide bond formation.

- Purification : Column chromatography with ethyl acetate/hexane gradients.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (expected ~450 g/mol).

- HPLC : Assess purity (>95% required for biological assays) .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.